chemical structure and properties of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
chemical structure and properties of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid: A Key Building Block in Modern Chemistry
Executive Summary
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its molecular architecture is a sophisticated amalgamation of three key functional motifs: a biologically active pyrazole core, a property-enhancing oxetane ring, and a versatile carboxylic acid handle. This combination makes it a highly valuable building block for the synthesis of novel compounds with fine-tuned pharmacological and physicochemical profiles. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes with mechanistic insights, anticipated analytical characteristics, and its strategic applications in the development of next-generation pharmaceuticals and crop protection agents.
Deconstruction of a Privileged Scaffold: Core Components and Their Significance
The utility of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid stems from the synergistic contribution of its constituent parts. Understanding each component is crucial to appreciating the molecule's potential.
The Pyrazole Core: A Cornerstone of Bioactivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2][3] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Its prevalence in marketed drugs and high-value agrochemicals underscores its importance. Specifically, the 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid framework is the central component in a blockbuster class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5][6]
The Oxetane Moiety: A Modern Tool for Physicochemical Optimization
The oxetane ring, a four-membered oxygen-containing heterocycle, has gained immense popularity in modern medicinal chemistry.[7][8] It is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities. The introduction of an oxetane can profoundly and beneficially influence a molecule's properties by:
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Improving Aqueous Solubility: The polar oxygen atom enhances hydrogen bonding potential, often leading to better solubility.[8]
-
Enhancing Metabolic Stability: The strained ring can block sites of metabolism by cytochrome P450 enzymes.[8]
-
Modulating Lipophilicity: It provides a less lipophilic alternative to alkyl groups, aiding in the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
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Providing Favorable Conformational Constraints: The rigid ring structure can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.[8]
The Carboxylic Acid Handle: A Gateway to Chemical Diversity
The carboxylic acid group at the 4-position of the pyrazole ring is a critical functional handle. It serves as a primary point for chemical modification, most commonly through the formation of amide bonds.[9][10] This allows for the straightforward synthesis of large compound libraries by coupling the acid core with a diverse range of amines, a strategy central to structure-activity relationship (SAR) studies in both pharmaceutical and agrochemical research.[5][9]
Chemical Structure and Physicochemical Properties
The unique arrangement of the pyrazole, oxetane, and carboxylic acid groups defines the molecule's identity and behavior.
Caption: Chemical structure of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | Calculated |
| Molecular Weight | 194.19 g/mol | Calculated |
| CAS Number | 1170323-88-7 | Inferred from related structures |
| XLogP (Predicted) | ~0.5 - 1.0 | Estimated based on analogs[11] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Appearance | White to off-white solid | Anticipated |
Synthesis and Mechanistic Rationale
While specific literature for this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for pyrazole synthesis, such as the Knorr pyrazole synthesis.[9][12] The most efficient strategy involves a convergent approach where the pyrazole core is constructed first, followed by hydrolysis to the target acid.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic pathway begins by disconnecting the ester to reveal the carboxylic acid. The core pyrazole ring is then disconnected via the Knorr synthesis mechanism, leading to two key starting materials: a hydrazine derivative (3-hydrazinyloxetane) and a β-ketoester derivative (ethyl 2-formyl-3-oxobutanoate). However, a more practical forward synthesis involves using a more readily available hydrazine (e.g., methylhydrazine) and a precursor that already contains the oxetane moiety, or by N-alkylation of a pre-formed pyrazole with an oxetane electrophile.
A highly plausible route involves the cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which then reacts with 3-hydrazinyloxetane. A final hydrolysis step yields the desired carboxylic acid.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Self-Validating System
This protocol describes a robust, two-stage process for laboratory-scale synthesis.
Stage 1: Synthesis of Ethyl 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (1.0 eq) with ethanol.
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Hydrazine Addition: To the stirred solution, add 3-hydrazinyloxetane (1.0-1.1 eq).
-
Expert Insight: Using a slight excess of the hydrazine can help drive the reaction to completion.
-
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Mechanistic Rationale: The acid catalyzes the initial imine formation and subsequent cyclization by protonating the carbonyl and enamine intermediates, making them more electrophilic.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester by silica gel column chromatography.
Stage 2: Hydrolysis to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid
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Saponification: Dissolve the purified pyrazole-carboxylate ester from Stage 1 (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.
-
Trustworthiness: The reaction is monitored by TLC, watching for the disappearance of the higher-Rf ester spot and the appearance of a lower-Rf, baseline spot corresponding to the carboxylate salt.
-
-
Acidification: After cooling the reaction to room temperature, remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3.
-
Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Anticipated Spectroscopic Characterization
The structure of the final compound can be unequivocally confirmed using standard spectroscopic techniques.[10][13][14]
-
¹H NMR: Expected signals would include a singlet for the pyrazole C5-H proton (δ ~7.5-8.5 ppm), multiplets for the oxetane CH (1H) and CH₂ (4H) protons, a singlet for the pyrazole C3-methyl group (δ ~2.5 ppm), and a broad singlet for the carboxylic acid OH (δ >10 ppm).
-
¹³C NMR: Key signals would include the carboxylic acid carbonyl (δ ~165-175 ppm), and distinct signals for the three pyrazole ring carbons, the methyl carbon, and the carbons of the oxetane ring.
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IR Spectroscopy: A strong, broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch, and a sharp, strong carbonyl (C=O) stretch at ~1700 cm⁻¹.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass would be observed.
Applications in Research and Development
This molecule is not an end-product but rather a high-value intermediate for accessing novel chemical entities with enhanced biological activity and optimized properties.
Agrochemical Innovation
The primary application lies in the synthesis of novel fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is present in numerous commercial SDHI fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[5][6] By using 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, researchers can create analogs where the key difluoromethyl group is replaced by a simple methyl group and an oxetane is introduced on the N1 position. This allows for systematic exploration of how these structural changes impact the antifungal spectrum, potency, and crop safety profile.
Medicinal Chemistry and Drug Discovery
In pharmaceutical research, this building block enables the creation of new chemical entities for screening against various disease targets.[7][15] The oxetane moiety is particularly attractive for developing inhibitors of kinases, proteases, and other enzymes where improving properties like solubility and metabolic stability is a critical challenge.[8] The carboxylic acid allows for its conjugation to various amine-containing fragments to probe the binding pockets of biological targets, potentially leading to the discovery of new drug candidates for oncology, infectious diseases, or inflammatory conditions.[2][3]
Conclusion and Future Outlook
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid represents a confluence of modern synthetic strategy and intelligent scaffold design. It combines a proven biologically active core with a contemporary functional group known to bestow favorable drug-like properties. Its value as a versatile building block is clear, providing a direct route to novel carboxamide derivatives for both agrochemical and pharmaceutical applications. Future research will likely focus on the large-scale synthesis of this intermediate and the exploration of the biological activity of the diverse libraries of compounds it makes accessible. The insights gained from such studies will continue to drive the development of safer, more effective chemical solutions for global health and food security challenges.
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